molecular formula C23H26N6OS B10898953 2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide

Cat. No.: B10898953
M. Wt: 434.6 g/mol
InChI Key: WLVQHUNDUICXDA-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fusion of a triazole ring, known for its stability and resistance to metabolic degradation, with a sulfanyl group and a hydrazide component. Its unique structure offers potential for a variety of chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials: : Commonly involve aldehydes, amines, and hydrazides.

  • Reaction Pathway: : Typically involves the formation of the triazole ring through cyclization reactions followed by functional group modifications to introduce the allyl, toluidinomethyl, and methyleneidene groups.

  • Conditions: : Solvents such as ethanol or DMF, temperatures ranging from 25-80°C, and catalysts like acidic or basic agents.

Industrial Production Methods:
  • Scalability: : Methodologies need optimization for large-scale production. Flow chemistry techniques and continuous reactors are often employed to handle the complexity and ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : Can be oxidized using peroxides or molecular oxygen to introduce oxo groups.

  • Reduction: : Selective hydrogenation can reduce specific double bonds without affecting the triazole ring.

  • Substitution: : The allyl and toluidinomethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidizing Agents: : H₂O₂, KMnO₄

  • Reducing Agents: : NaBH₄, H₂/Pd

  • Substitution Reagents: : Halogenated compounds, Grignard reagents

Major Products Formed:
  • Oxidation: : Sulfoxides, sulfones

  • Reduction: : Reduced hydrazide derivatives

  • Substitution: : Various substituted derivatives maintaining the core triazole structure.

Scientific Research Applications

Chemistry:

  • Catalysis: : Acts as a ligand in metal-catalyzed reactions.

Biology:
  • Antimicrobial: : Exhibits activity against a broad spectrum of bacteria and fungi.

Medicine:
  • Anticancer: : Shows potential cytotoxicity against certain cancer cell lines.

Industry:
  • Polymer Chemistry: : Used in the modification of polymers to enhance physical properties.

Mechanism of Action

The compound interacts with biological targets primarily through its triazole ring. It can inhibit enzymes by binding to active sites or interfere with cellular processes by disrupting normal biochemical pathways.

Molecular Targets and Pathways:
  • Enzyme Inhibition: : Targets kinases and proteases.

  • Pathways: : Affects signaling pathways critical for cell growth and survival.

Comparison with Similar Compounds

Unique Features:

  • Unique Structure: : The combination of triazole and allyl groups makes it distinct.

Similar Compounds:
  • **2-{[4-ALLYL-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

  • **2-{[4-ALLYL-5-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'1-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE

This compound's versatility and unique properties make it a valuable subject for further exploration in both academic and industrial settings. Curious about any specific part of this?

Properties

Molecular Formula

C23H26N6OS

Molecular Weight

434.6 g/mol

IUPAC Name

2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H26N6OS/c1-4-13-29-21(15-24-20-11-7-18(3)8-12-20)26-28-23(29)31-16-22(30)27-25-14-19-9-5-17(2)6-10-19/h4-12,14,24H,1,13,15-16H2,2-3H3,(H,27,30)/b25-14+

InChI Key

WLVQHUNDUICXDA-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CNC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.